molecular formula C34H32BNO B6309366 (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine CAS No. 850661-66-4

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine

Cat. No.: B6309366
CAS No.: 850661-66-4
M. Wt: 481.4 g/mol
InChI Key: KMDAQDQUTLTEPL-XIFFEERXSA-N
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Description

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is a chiral organoboron compound widely used in asymmetric synthesis. This compound is particularly known for its role as a catalyst in various enantioselective reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of a chiral amino alcohol with a boronic acid or boronic ester. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine primarily undergoes reactions that involve its boron center. These reactions include:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes or borates .

Scientific Research Applications

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a catalyst in asymmetric synthesis, particularly in the production of enantiomerically pure compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of drugs that require high enantiomeric purity.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism by which (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine exerts its effects involves the activation of substrates through coordination to the boron center. This coordination facilitates various enantioselective transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved are primarily related to the catalytic cycles in which the compound participates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is unique due to its high enantioselectivity and efficiency as a catalyst. Its ability to produce enantiomerically pure compounds makes it invaluable in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

IUPAC Name

(4S)-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32BNO/c1-26(2)33-34(29-18-6-3-7-19-29,30-20-8-4-9-21-30)37-35(31-22-10-5-11-23-31)36(33)25-28-17-14-16-27-15-12-13-24-32(27)28/h3-24,26,33H,25H2,1-2H3/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDAQDQUTLTEPL-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(N([C@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32BNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479971
Record name I0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850661-66-4
Record name I0801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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